N-(1H-indol-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1H-indol-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine: is a complex organic compound that features both an indole and a benzothiazole moiety. These structures are significant in medicinal chemistry due to their presence in various bioactive molecules. The indole ring is known for its role in many natural products and pharmaceuticals, while the benzothiazole ring is often found in compounds with antimicrobial and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-indol-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves multiple steps:
Formation of the Indole Moiety: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Benzothiazole Moiety: The benzothiazole ring can be synthesized by the condensation of 2-aminothiophenol with a carboxylic acid or its derivatives.
Coupling of Indole and Benzothiazole: The final step involves the coupling of the indole moiety with the benzothiazole moiety. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with a suitable benzothiazole precursor under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indol-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine: can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the indole or benzothiazole rings, potentially altering the compound’s biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the indole or benzothiazole rings, allowing for the creation of a wide variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could produce a variety of functionalized indole or benzothiazole compounds.
Scientific Research Applications
N-(1H-indol-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: Due to its potential bioactivity, it is investigated for its therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.
Industry: The compound can be used in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(1H-indol-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with molecular targets such as enzymes and receptors. The indole and benzothiazole rings can bind to active sites on proteins, inhibiting their function or altering their activity. This can lead to various biological effects, depending on the specific target and the nature of the interaction.
Comparison with Similar Compounds
N-(1H-indol-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine: can be compared to other compounds with similar structures:
Indole Derivatives: Compounds like tryptophan and serotonin, which also contain the indole ring, are well-known for their biological activity.
Benzothiazole Derivatives: Compounds such as riluzole and pramipexole, which contain the benzothiazole ring, are used in the treatment of neurological disorders.
Uniqueness
The uniqueness of This compound lies in its combined indole and benzothiazole structure, which allows it to interact with a broader range of biological targets compared to compounds containing only one of these moieties.
List of Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Riluzole: A benzothiazole derivative used in the treatment of amyotrophic lateral sclerosis.
Pramipexole: A benzothiazole derivative used in the treatment of Parkinson’s disease.
This compound , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(1H-indol-2-ylmethyl)-2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3S/c1-11-19-16-8-4-7-15(17(16)21-11)18-10-13-9-12-5-2-3-6-14(12)20-13/h2-3,5-6,9,15,18,20H,4,7-8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGYOBTTXFDPGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(CCC2)NCC3=CC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.